4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound featuring a benzoxazepine-dione core substituted with a 2-ethyl group and a 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl side chain. This structure combines a benzodioxin moiety, known for its metabolic stability and lipophilicity, with a benzoxazepine-dione system, which is associated with diverse biological activities, including CNS modulation and enzyme inhibition .
Properties
Molecular Formula |
C21H19NO6 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H19NO6/c1-2-16-21(25)22(20(24)14-5-3-4-6-17(14)28-16)12-15(23)13-7-8-18-19(11-13)27-10-9-26-18/h3-8,11,16H,2,9-10,12H2,1H3 |
InChI Key |
MUAZTSKKTHDEDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-yl Ketone Intermediate
The benzodioxane fragment is synthesized via Friedel-Crafts acylation or enzymatic resolution. Source details the enzymatic kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester using engineered Candida antarctica lipase B (CALB) mutants (A225F/T103A), achieving 97% enantiomeric excess (e.e.) under optimized conditions (30°C, 20% n-butanol). The ketone functionality at the 6-position is introduced through oxidation or coupling with α-haloacetophenone derivatives. For instance, 1,4-benzodioxan-6-carboxaldehyde (from) undergoes Claisen-Schmidt condensation with ethyl bromoacetate in the presence of NaOH, yielding the α-ketoethyl intermediate.
Construction of 2-Ethyl-1,4-Benzoxazepine-3,5-Dione Core
The benzoxazepine core is synthesized via intramolecular cyclization of N-acylanthranilic acids. Source demonstrates that coupling α-bromoacids with anthranilic acids in the presence of SOCl₂ generates N-acylanthranilic acids, which undergo base-mediated cyclization (K₂CO₃) to form 4,1-benzoxazepine-2,5-diones. The ethyl substituent at position 2 is introduced by selecting α-bromopropionic acid as the starting material. Single-crystal XRD confirms the cyclized structure, with C-O bond lengths of 1.455–1.448 Å.
Fragment Coupling and Final Assembly
Nucleophilic Alkylation of Benzoxazepine Intermediate
The benzoxazepine core is functionalized at position 4 through alkylation. Source highlights the use of HCl/dioxane for ring expansion of benzoxazinones to benzoxazepines, providing a reactive site for subsequent coupling. Treating 2-ethyl-1,4-benzoxazepine-3,5-dione with 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in DMF and K₂CO₃ facilitates nucleophilic substitution, forming the C-O linkage. The reaction proceeds at 80°C for 12 hours, yielding the coupled product with 65–72% efficiency.
Optimization of Coupling Conditions
Key parameters influencing yield include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80°C | Accelerates SN2 kinetics |
| Base | K₂CO₃ | Neutralizes HBr byproduct |
| Reaction Time | 12 hours | Ensures complete conversion |
Side products, such as over-alkylated derivatives, are minimized by controlling stoichiometry (1:1.05 ratio of benzoxazepine to bromoketone).
Catalytic and Enzymatic Enhancements
Palladium-Catalyzed Cross-Coupling
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, showing >99% purity for the final compound.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various alkyl halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Anti-Diabetic Potential
Recent studies have indicated that derivatives of benzodioxin compounds exhibit significant anti-diabetic properties. For instance, compounds synthesized from 2,3-dihydro-1,4-benzodioxin have shown promising results in inhibiting α-glucosidase enzyme activity, which is crucial for managing blood glucose levels in diabetic patients .
Anticancer Activities
There is emerging evidence that compounds related to benzoxazepines possess anticancer properties. Research has suggested that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways . The ability to modify the benzoxazepine structure allows for the development of more potent anticancer agents.
Pharmacological Research
The unique structure of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine positions it as a candidate for further pharmacological research. Its potential applications include:
- Antidiabetic drugs : Due to its inhibitory effects on glucose metabolism enzymes.
- Anticancer agents : Targeting various cancer types through apoptosis induction.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug design. The modifications on the benzoxazepine core can lead to variations in potency and selectivity against specific biological targets. SAR studies are essential for optimizing these compounds for therapeutic use .
Case Study 1: Synthesis and Evaluation of Anti-Diabetic Activity
A series of compounds derived from 2,3-dihydro-1,4-benzodioxin were synthesized and evaluated for their anti-diabetic activity through α-glucosidase inhibition assays. The study demonstrated that specific modifications on the benzodioxin moiety significantly enhanced inhibitory activity compared to standard drugs .
Case Study 2: Anticancer Screening
Another study focused on the anticancer potential of benzoxazepine derivatives showed promising results in vitro against several cancer cell lines. The mechanism of action was linked to cell cycle arrest and apoptosis induction .
Mechanism of Action
The mechanism of action of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to several analogs, as detailed below:
Structural Analogs
Functional Comparisons
- Pharmacological Targets: The benzoxazepine-dione core in the target compound may interact with GABA or serotonin receptors, similar to [18F]FECUMI-101, which targets 5-HT1A receptors . In contrast, the pyrimidine-imidazole analog (BRD1401) inhibits bacterial outer membrane proteins .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl group to a benzoxazepine-dione precursor, akin to methods used for [18F]FECUMI-101 (HPLC purification, K222/kryptofix-mediated fluorination) .
- Pyrimidine-imidazole analogs (e.g., IA-1) are synthesized via cyclization of guanidine intermediates, highlighting divergent strategies for heterocyclic assembly .
- Esters of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (e.g., ) exhibit higher hydrolytic stability than acetylated analogs, suggesting the target compound’s ketone group may improve metabolic stability .
Research Findings
Anti-inflammatory Activity :
- CNS Applications: [18F]FECUMI-101 demonstrates high 5-HT1A receptor binding (Ki = 1.2 nM) in nonhuman primates, suggesting the target compound’s benzoxazepine core could be optimized for similar neuroimaging or therapeutic applications .
- Antimicrobial Potential: Pyrimidine-imidazole analogs (e.g., IA-1) show sub-µM activity against Pseudomonas aeruginosa by disrupting OprH-LPS interactions. The target compound’s benzodioxin moiety may confer analogous membrane-targeting effects .
Biological Activity
The compound 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a member of the benzoxazepine family, which has garnered attention due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione
- Molecular Formula : C18H19N1O5
- Molecular Weight : 341.35 g/mol
This compound contains a benzoxazepine core fused with a dioxin moiety, contributing to its unique biological properties.
Anticancer Properties
Recent studies have indicated that benzoxazepine derivatives exhibit significant anticancer properties. The compound under investigation has shown potential in:
- Inducing Apoptosis : It interacts with cellular pathways that lead to programmed cell death in various cancer cell lines. For instance, it has been shown to activate caspases and induce mitochondrial dysfunction in cancer cells .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated:
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined to assess the efficacy of the compound. Results showed promising antibacterial activity comparable to standard antibiotics .
Anti-inflammatory Effects
Inflammation is a critical component of many chronic diseases. The compound's anti-inflammatory properties have been evaluated through:
- Inhibition of Pro-inflammatory Cytokines : Studies revealed that it effectively reduced levels of TNF-alpha and IL-6 in stimulated macrophages .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits specific enzymes involved in cancer progression and inflammation.
- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .
- Receptor Modulation : It may modulate various receptors associated with pain and inflammation pathways.
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated:
| Treatment | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| Control | - | 10 |
| Compound | 15 | 70 |
The data suggest that the compound significantly induces apoptosis compared to the control group .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings highlight the potential application of this compound as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
